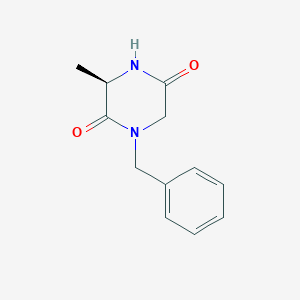
Etd6gnv9YV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an impurity of Pravastatin, a member of the drug class of statins, which is used for lowering cholesterol and preventing cardiovascular disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Etd6gnv9YV involves the reaction of specific precursors under controlled conditions. The detailed synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and heptanoic acid derivatives.
Reaction Conditions: The reaction is carried out under specific conditions, including temperature, pressure, and the presence of catalysts or reagents. For example, the reaction may require a temperature range of 50-100°C and the use of a strong acid or base as a catalyst.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. The industrial production methods may also include additional steps for quality control and assurance to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Etd6gnv9YV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as acids or bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while reduction may produce various alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Etd6gnv9YV has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is used in biological research to investigate its effects on cellular processes and pathways.
Medicine: this compound is studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the pharmaceutical industry as an impurity standard for quality control and assurance in the production of statins.
Wirkmechanismus
The mechanism of action of Etd6gnv9YV involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: this compound binds to enzymes involved in cholesterol biosynthesis, inhibiting their activity and reducing cholesterol levels.
Modulating Pathways: The compound affects various cellular pathways, including those related to lipid metabolism and inflammation.
Cellular Effects: this compound influences cellular processes such as gene expression, protein synthesis, and signal transduction, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Etd6gnv9YV is similar to other compounds in the statin class, such as:
Pravastatin: The parent compound from which this compound is derived. Pravastatin is widely used for lowering cholesterol and preventing cardiovascular diseases.
Atorvastatin: Another statin with similar cholesterol-lowering effects but different chemical structure and pharmacokinetic properties.
Simvastatin: A statin with a similar mechanism of action but different potency and side effect profile.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other statins. Its role as an impurity in Pravastatin production makes it an important compound for quality control and research purposes .
Eigenschaften
CAS-Nummer |
136590-28-8 |
|---|---|
Molekularformel |
C18H24O5 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(3R,5R)-3,5-dihydroxy-7-[(1S,2S)-6-hydroxy-2-methyl-1,2-dihydronaphthalen-1-yl]heptanoic acid |
InChI |
InChI=1S/C18H24O5/c1-11-2-3-12-8-13(19)5-7-17(12)16(11)6-4-14(20)9-15(21)10-18(22)23/h2-3,5,7-8,11,14-16,19-21H,4,6,9-10H2,1H3,(H,22,23)/t11-,14+,15+,16-/m0/s1 |
InChI-Schlüssel |
STGSFABFWFDJSQ-SRMUXQRQSA-N |
SMILES |
CC1C=CC2=C(C1CCC(CC(CC(=O)[O-])O)O)C=CC(=C2)O.[Na+] |
Isomerische SMILES |
C[C@H]1C=CC2=C([C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)C=CC(=C2)O |
Kanonische SMILES |
CC1C=CC2=C(C1CCC(CC(CC(=O)O)O)O)C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)

![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)
![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)
![8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148713.png)


